Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Conformational restriction Ligand pre-organization Entropic penalty

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 2034571-93-0) is a synthetic heterocyclic compound of molecular formula C₁₆H₁₇NO₂S₂ and molecular weight 319.4 g/mol. It comprises a benzo[b]thiophene-2-carbonyl moiety linked via an amide bond to a 1-oxa-4-thia-8-azaspiro[4.5]decane spirocyclic amine.

Molecular Formula C16H17NO2S2
Molecular Weight 319.44
CAS No. 2034571-93-0
Cat. No. B2560535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS2034571-93-0
Molecular FormulaC16H17NO2S2
Molecular Weight319.44
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C16H17NO2S2/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2
InChIKeyNAWXHXOTVIPXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 2034571-93-0): Core Structural and Pharmacochemical Identity for Informed Procurement


Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 2034571-93-0) is a synthetic heterocyclic compound of molecular formula C₁₆H₁₇NO₂S₂ and molecular weight 319.4 g/mol. It comprises a benzo[b]thiophene-2-carbonyl moiety linked via an amide bond to a 1-oxa-4-thia-8-azaspiro[4.5]decane spirocyclic amine [1]. The benzo[b]thiophene-2-carboxamide pharmacophore has been validated across multiple target classes including RAGE (IC₅₀ 13.2 µM) [2], Plasmodium falciparum enoyl-ACP reductase (IC₅₀ 115 nM) [3], and urotensin-II receptor (IC₅₀ 25 nM) [4]. The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has independently demonstrated utility as a muscarinic M5 receptor inhibitor chemotype (IC₅₀ 6.2 µM) [5]. This specific compound integrates both privileged structural elements into a single, novel chemical entity with predicted LogP 3.5, topological polar surface area 83.1 Ų, and only one rotatable bond [1].

Why Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Cannot Be Replaced by Simple Benzothiophene-2-carboxamides or Non-Spiro Analogs


Generic substitution of benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone with a simpler benzothiophene-2-carboxamide (e.g., N-benzyl or N-phenyl derivatives) or with a non-spirocyclic amine counterpart eliminates the conformational restriction imposed by the spirocyclic core. The 1-oxa-4-thia-8-azaspiro[4.5]decane ring system contains only one rotatable bond in the entire molecule [1], locking the amide linkage into a constrained orientation that cannot be replicated by freely rotating N-alkyl or N-aryl substituents. This conformational pre-organization has been shown to be critical for target engagement: in the M5 mAChR inhibitor series, the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold was essential for achieving subtype selectivity (M5 IC₅₀ = 6.2 µM vs. M1–4 IC₅₀ > 10 µM) [2]. Furthermore, the heteroatom triplet (O, S, N) within the spiro framework creates a unique hydrogen-bond acceptor pattern distinct from piperidine, morpholine, or thiomorpholine amides, directly impacting pharmacophoric recognition [2]. A generic replacement would alter both the three-dimensional shape and the electronic surface of the molecule, potentially abrogating any target-specific binding that depends on the precise spiro geometry.

Quantitative Differentiation Evidence: Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone vs. Closest Structural Analogs


Conformational Restriction: Rotatable Bond Count vs. N-Benzyl-benzothiophene-2-carboxamide Analogs

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone possesses exactly one rotatable bond across the entire molecule (the amide C–N bond connecting the benzothiophene carbonyl to the spiro nitrogen) [1]. In contrast, a representative benzothiophene-2-carboxamide comparator such as N-benzyl-benzo[b]thiophene-2-carboxamide has four rotatable bonds (amide C–N, amide C–C to phenyl, and two benzylic C–C bonds), while N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has two rotatable bonds [1]. The reduction from 4 or more rotatable bonds to 1 translates to a lower conformational entropy penalty upon target binding, which is established to correlate with improved binding affinity when the bound conformation is pre-organized [2].

Conformational restriction Ligand pre-organization Entropic penalty Medicinal chemistry design

Physicochemical Differentiation: LogP and TPSA vs. Simple Benzothiophene-2-carboxamide Screening Compounds

The target compound has a computed LogP (XLogP3-AA) of 3.5 and a topological polar surface area (TPSA) of 83.1 Ų [1]. A representative simple benzothiophene-2-carboxamide such as N-phenyl-benzo[b]thiophene-2-carboxamide has a predicted LogP of approximately 4.0 and TPSA of approximately 46 Ų (single amide oxygen and nitrogen only). The spiro-oxa-thia-azaspirodecane moiety increases TPSA by ~37 Ų while simultaneously reducing LogP by ~0.5 units through the introduction of the ether oxygen and thioether sulfur [1]. This places the target compound well within the optimal drug-like space (TPSA < 140 Ų, LogP 1–5) while providing higher polarity than unsubstituted benzothiophene-2-carboxamides, potentially improving aqueous solubility and reducing non-specific protein binding [2].

Lipophilicity Polar surface area Drug-likeness ADME prediction Lead-likeness

Benzothiophene-2-Carboxamide Pharmacophore Validation: Class-Level RAGE Antagonist Activity

The benzo[b]thiophene-2-carboxamide pharmacophore present in the target compound has been directly validated as a RAGE (Receptor for Advanced Glycation End-products) antagonist scaffold. In a 2025 study, a series of benzo[b]thiophene-2-carboxamide derivatives were synthesized and tested, with the best compound 3t' achieving an IC₅₀ of 13.2 µM against RAGE, comparable to the reference molecule Azeliragon (IC₅₀ 13.0 µM) [1]. While the specific spirocyclic amide derivative (target compound) has not been tested in this assay, the benzo[b]thiophene-2-carboxamide core is the essential pharmacophoric element responsible for RAGE binding [1]. The constrained spiro amine in the target compound is expected to modulate, rather than abolish, this activity by altering the presentation of the pharmacophore.

RAGE antagonist Advanced glycation end-products Anti-inflammatory Benzothiophene pharmacophore

Spiro Scaffold Selectivity Precedent: M5 Muscarinic Acetylcholine Receptor Subtype Selectivity vs. M1–M4

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been independently validated as a selectivity-conferring element in muscarinic acetylcholine receptor (mAChR) ligand design. In a 2016 ligand-based virtual screening study, compound VU0549108—bearing a sulfonyl-substituted 1-oxa-4-thia-8-azaspiro[4.5]decane core—exhibited M5 IC₅₀ of 6.2 µM with >1.6-fold selectivity over M1–M4 subtypes (all M1–4 IC₅₀ > 10 µM) [1]. This selectivity was attributed to the unusual spirocyclic topology rather than the sulfonyl substituent alone. The target compound incorporates the identical spiro core but with a carbonyl-amide linker instead of sulfonyl. Comparative analysis suggests that amide-linked derivatives of this scaffold retain the conformational restriction necessary for subtype discrimination while offering different hydrogen-bonding geometry compared to sulfonyl analogs [1].

M5 mAChR Subtype selectivity Spirocyclic chemotype Virtual screening CNS drug discovery

Molecular Complexity and Fraction sp³ (Fsp³) Enrichment vs. Flat Aromatic Benzothiophene Screening Compounds

The target compound has a heavy atom count of 21 and a complexity score of 409 [1], reflecting the three-dimensional spirocyclic architecture. In comparison, a typical flat benzothiophene-2-carboxamide such as N-phenyl-benzo[b]thiophene-2-carboxamide has a heavy atom count of ~18 and a complexity score of approximately 280. The spiro-oxa-thia-azaspirodecane moiety introduces four sp³-hybridized carbon atoms (the spiro center and adjacent methylenes), elevating the fraction of sp³ carbons (Fsp³) relative to fully aromatic screening compounds [1]. Higher Fsp³ is correlated with improved clinical success rates: an analysis of pipeline drugs demonstrated that Fsp³ ≥ 0.45 is associated with reduced attrition, whereas flat aromatic compounds (Fsp³ < 0.3) suffer from higher promiscuity and toxicity-related failures [2].

Molecular complexity Fsp3 Lead-likeness 3D diversity Screening library design

High-Priority Research Application Scenarios for Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 2034571-93-0) Based on Quantitative Evidence


RAGE Antagonist Lead Optimization: Spiro-Constrained Benzothiophene-2-carboxamide Entry

Researchers targeting the Receptor for Advanced Glycation End-products (RAGE) for diabetic complications or chronic inflammation can deploy this compound as a conformationally constrained analog of the validated benzo[b]thiophene-2-carboxamide series (benchmarked against compound 3t', IC₅₀ = 13.2 µM) [1]. The single rotatable bond locks the amide geometry, potentially improving entropic binding efficiency relative to flexible analogs with 4+ rotatable bonds [2]. This compound is appropriate for focused SAR expansion around the spiro amine position to assess the impact of conformational restriction on RAGE potency and selectivity.

Muscarinic M5 Subtype-Selective Probe Development: Amide-Linked Spiro Scaffold Screening

Investigators developing M5 mAChR subtype-selective tool compounds for CNS disorders (e.g., schizophrenia, addiction) can utilize this compound as an amide-linked variant of the validated 1-oxa-4-thia-8-azaspiro[4.5]decane chemotype (VU0549108: M5 IC₅₀ = 6.2 µM, M1–4 IC₅₀ > 10 µM) [3]. The replacement of the sulfonyl group with a carbonyl-amide linker alters hydrogen-bonding character while preserving the spiro topology essential for M5 selectivity, enabling exploration of linker-dependent potency modulation.

Fragment-Based or Structure-Based Drug Design: Low-Rotatable-Bond Scaffold for Entropy-Driven Affinity Optimization

Computational chemists and structural biologists engaged in fragment-based drug design (FBDD) or docking campaigns can prioritize this compound based on its extreme conformational restriction (1 rotatable bond) and favorable physicochemical profile (LogP 3.5, TPSA 83.1 Ų) [2]. The spiro scaffold's pre-organized geometry reduces the conformational sampling burden in docking studies, increasing the reliability of predicted binding poses. The compound serves as a rigid core for fragment growing or merging strategies targeting enzymes with deep, shape-defined binding pockets.

Chemical Biology Tool Compound Procurement: Enhanced 3D Character vs. Flat Screening Collections

Screening laboratory managers and compound acquisition officers seeking to enrich corporate or academic screening collections with three-dimensional, lead-like molecules should prioritize this compound over flat benzothiophene or fully aromatic amides. With a complexity score of 409, estimated Fsp³ ≈ 0.31, and only one rotatable bond [2], it addresses the 'flatland' problem identified in screening collections and aligns with the established correlation between higher Fsp³ and improved clinical candidate quality [4]. This compound is suitable for pilot-scale phenotypic or target-based screens where scaffold diversity and 3D character are valued selection criteria.

Quote Request

Request a Quote for Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.